IGF-1R inhibitor-2
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Overview
Description
Insulin-like growth factor-1 receptor inhibitor-2 is a compound designed to inhibit the activity of the insulin-like growth factor-1 receptor. This receptor is a type of receptor tyrosine kinase that plays a crucial role in cellular growth, development, and metabolism. The inhibition of this receptor has significant implications in the treatment of various cancers and other diseases where the insulin-like growth factor-1 receptor is overexpressed.
Preparation Methods
The synthesis of insulin-like growth factor-1 receptor inhibitor-2 involves several steps. One common synthetic route includes the formation of a pyrrolo[2,1-f][1,2,4]triazine core, which is a key structural motif in the compound. This can be achieved through:
Synthesis from pyrrole derivatives: Treating pyrroles with ammonium chloride, Aliquat 336, and sodium hypochlorite to afford 1-aminopyrroles.
Synthesis via bromohydrazone: Using bromohydrazone intermediates to form the triazine ring.
Multistep synthesis: Involving the formation of triazinium dicyanomethylide and subsequent cyclization.
Transition metal-mediated synthesis: Utilizing transition metals to facilitate the formation of the triazine ring.
Rearrangement of pyrrolooxadiazines: Rearranging pyrrolooxadiazines to form the desired triazine structure.
Chemical Reactions Analysis
Insulin-like growth factor-1 receptor inhibitor-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the core structure.
Cyclization: Cyclization reactions can be used to form the triazine ring structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution and cyclization reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups or ring structures.
Scientific Research Applications
Insulin-like growth factor-1 receptor inhibitor-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of receptor tyrosine kinases and their downstream signaling pathways.
Biology: Employed in cell biology to investigate the role of insulin-like growth factor-1 receptor in cellular processes such as proliferation, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of insulin-like growth factor-1 receptor inhibitor-2 involves the selective inhibition of the insulin-like growth factor-1 receptor. This inhibition prevents the receptor from phosphorylating its downstream targets, thereby blocking the signaling pathways that promote cell growth and survival. The compound binds to the receptor’s kinase domain, preventing the autophosphorylation and subsequent activation of the receptor . This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Comparison with Similar Compounds
Insulin-like growth factor-1 receptor inhibitor-2 can be compared with other similar compounds, such as:
Linsitinib: Another insulin-like growth factor-1 receptor inhibitor that also targets the insulin receptor.
Insulin-like growth factor-1 receptor inhibitor-2 is unique in its specific binding affinity and selectivity for the insulin-like growth factor-1 receptor, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C24H24FN7O2 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-fluoro-6-[[2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C24H24FN7O2/c1-32-9-7-13-11-19(34-2)18(10-14(13)12-32)29-24-30-22-15(6-8-27-22)23(31-24)28-17-5-3-4-16(25)20(17)21(26)33/h3-6,8,10-11H,7,9,12H2,1-2H3,(H2,26,33)(H3,27,28,29,30,31) |
InChI Key |
FDCFRUWNFPYFBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C(=CC=C5)F)C(=O)N)OC |
Origin of Product |
United States |
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